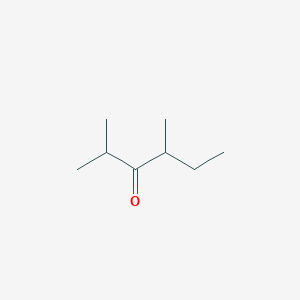

2,4-Dimethyl-3-hexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPVPGZDHJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940080 | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-70-8 | |

| Record name | 3-Hexanone, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone (CAS: 18641-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-3-hexanone (CAS number 18641-70-8), a branched aliphatic ketone. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and discusses methods for its characterization. While specific biological data for this compound is limited in current literature, this guide explores the known biological activities and toxicological profiles of structurally related ketones to provide a basis for future research and potential applications in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz.

Chemical and Physical Properties

This compound is a chiral ketone with two stereocenters, existing as a mixture of stereoisomers. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18641-70-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2,4-dimethylhexan-3-one | [2] |

| Synonyms | Isopropyl sec-butyl ketone | [6] |

| Boiling Point | 149.6 °C at 760 mmHg | [1] |

| Density | 0.809 g/cm³ | [1] |

| Flash Point | 34.2 °C | [1] |

| Vapor Pressure | 3.99 mmHg at 25°C | [1] |

| LogP | 2.25760 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: a Grignard reaction to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by oxidation of the alcohol to the desired ketone.[7]

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with isobutyraldehyde (B47883).[8]

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

sec-Butyl bromide

-

Iodine crystal (as initiator)

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of sec-butyl bromide in anhydrous diethyl ether to the flask.

-

Once the reaction initiates (indicated by bubbling and a color change), add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,4-dimethyl-3-hexanol.

-

Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

The secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).[9]

Experimental Protocol:

Materials:

-

2,4-Dimethyl-3-hexanol (crude from Step 1)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Celite

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Add a solution of 2,4-dimethyl-3-hexanol in anhydrous DCM to the PCC suspension in one portion.

-

-

Reaction:

-

Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[10]

Experimental Protocol:

Equipment:

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at atmospheric pressure is 149.6 °C, which will be lower under vacuum.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Technique | Expected Results | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak at the characteristic retention time with a mass spectrum showing the molecular ion peak (m/z = 128) and characteristic fragmentation patterns. | [2] |

| Infrared (IR) Spectroscopy | A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of a ketone. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show complex splitting patterns due to the presence of stereoisomers and adjacent chiral centers. The exact chemical shifts and coupling constants would need to be determined experimentally. | [2] |

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific studies on the biological activity, metabolic fate, and toxicological profile of this compound. However, research on structurally related ketones can provide insights into potential areas of investigation.

Neurotoxicity of Related Ketones

Studies on the neurotoxicity of other branched-chain ketones, such as 3,4-dimethyl-2,5-hexanedione, have shown that these molecules can be more potent neurotoxins than their linear counterparts. This increased toxicity is attributed to the accelerated formation of pyrroles and subsequent protein cross-linking, which can lead to neurofilament accumulation and axonal swelling.[11] This suggests that this compound could be a subject of interest in neurotoxicology research.

General Metabolism of Aliphatic Ketones

Aliphatic ketones are generally metabolized in the liver.[12] The metabolic pathways can involve reduction to the corresponding alcohol, or oxidation at various positions on the alkyl chains. The specific metabolic fate of this compound has not been reported and would require dedicated in vivo or in vitro studies.

Potential as a Research Tool or Synthetic Intermediate

Given its chiral nature and the reactivity of the ketone functional group, this compound could serve as a building block in the synthesis of more complex chiral molecules, including potential drug candidates. The stereoisomers of this compound could be separated using chiral chromatography techniques to be used in stereoselective synthesis.[7]

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally similar ketones, this compound should be handled with care.[13][14] It is likely a flammable liquid and vapor.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a readily synthesizable chiral ketone with well-defined chemical and physical properties. While its biological profile remains largely unexplored, the known neurotoxic effects of a structurally similar compound suggest that toxicological studies of this compound are warranted. Furthermore, its potential as a chiral building block in organic synthesis makes it a compound of interest for drug discovery and development. Future research should focus on elucidating its metabolic pathways, assessing its biological activity in various in vitro and in vivo models, and exploring its utility in stereoselective synthesis.

References

- 1. This compound | CAS#:18641-70-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. This compound | 18641-70-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 18641-70-8 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Further studies on ketone neurotoxicity and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-hexanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethyl-3-hexanone, an aliphatic ketone, serves as a key intermediate and building block in various chemical syntheses.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for purification processes. This document provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

Data Summary

All quantitative data has been compiled from various chemical data sources and is presented for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₁₆O | - | [2][3][4] |

| Molecular Weight | 128.21 | g/mol | [5][6][7] |

| Boiling Point | 149.6 | °C | At 760 mmHg[2][3] |

| 65.5 | °C | At 50 Torr[8] | |

| Density | 0.809 | g/cm³ | [2] |

| Refractive Index (n_D) | 1.407 | - | [3][9] |

| Vapor Pressure | 3.99 | mmHg | At 25°C[2][9] |

| Flash Point | 34.2 | °C | [2][3] |

| LogP (Octanol/Water) | 2.25760 | - | Partition Coefficient[2][9] |

| Water Solubility | Low to Insoluble | - | Expected for an 8-carbon ketone[10][11] |

| Organic Solvent Solubility | Soluble | - | Soluble in common organic solvents[10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a crucial indicator of a liquid's purity.[12] The Thiele tube method is a convenient micro-scale technique for this determination.[13]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 200°C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[13]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[14]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the thermometer bulb and sample are immersed in the mineral oil below the side-arm.[13]

-

Observation: Gently heat the side-arm of the Thiele tube. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[15]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (readable to ±0.001 g)

-

Constant temperature water bath

Procedure (using a graduated cylinder):

-

Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[16]

-

Volume Measurement: Carefully add a precise volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[16]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the new mass (m₂).

-

Calculation: The mass of the liquid (m) is m₂ - m₁. The density (ρ) is calculated using the formula: ρ = m / V .[16]

-

Temperature Control: For higher accuracy, perform the measurement at a controlled temperature (e.g., 20°C or 25°C) as density is temperature-dependent.[15]

-

Replication: Repeat the measurement three times and calculate the average density for improved accuracy.[16]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid identification.[17]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or acetone (B3395972) for cleaning

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Connect the refractometer to a water circulator set to a standard temperature, typically 20.0°C. Allow the instrument to equilibrate.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into sharp contrast, forming a clear dividing line.

-

Reading: Adjust the compensator to eliminate any color fringes. Align the dividing line exactly on the crosshairs of the eyepiece.

-

Data Acquisition: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces immediately after the measurement using a soft tissue and an appropriate solvent like ethanol.

Determination of Solubility

Solubility tests determine the miscibility of the compound in various solvents, providing insight into its polarity.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Droppers

-

Solvents: Distilled water, Ethanol, Diethyl ether, Acetone.

Procedure:

-

Water Solubility: Add approximately 1 mL of distilled water to a test tube. Add 2-3 drops of this compound.

-

Mixing: Vortex or stir the mixture vigorously for 10-20 seconds.

-

Observation: Allow the mixture to stand and observe. If the compound forms a separate layer, droplets, or cloudiness, it is classified as insoluble or sparingly soluble. A clear, homogeneous solution indicates solubility. Given its 8-carbon chain, this compound is expected to be immiscible with water.[10][11]

-

Organic Solvent Solubility: Repeat steps 1-3 using common organic solvents such as ethanol, diethyl ether, and acetone. As a nonpolar organic compound, it is expected to be soluble in these solvents.[10]

Visualization of Experimental Workflow

The logical flow for the characterization of the physical properties of a liquid sample like this compound is depicted below.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0083720) [np-mrd.org]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hexanone, 2,4-dimethyl- (CAS 18641-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 18641-70-8 [chemicalbook.com]

- 9. This compound | CAS#:18641-70-8 | Chemsrc [chemsrc.com]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. embibe.com [embibe.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. chm.uri.edu [chm.uri.edu]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. athabascau.ca [athabascau.ca]

2,4-Dimethyl-3-hexanone molecular weight and formula

An In-depth Technical Guide on 2,4-Dimethyl-3-hexanone: Molecular Properties

This guide provides essential molecular information for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

| Property | Value |

| Molecular Formula | C8H16O[1][2][3][4] |

| Molecular Weight | 128.21 g/mol [1][5][6][7] |

| IUPAC Name | 2,4-dimethylhexan-3-one[1] |

| CAS Registry Number | 18641-70-8[2][3][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

References

- 1. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 3-Hexanone, 2,4-dimethyl- (CAS 18641-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to 2,4-Dimethyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dimethyl-3-hexanone, a significant ketone in organic synthesis and various research applications. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in scientific research.

Nomenclature and Chemical Identity

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

| Identifier | Value |

| IUPAC Name | 2,4-dimethylhexan-3-one[1][][3] |

| CAS Number | 18641-70-8[1][][4] |

| Molecular Formula | C8H16O[1][][5] |

| Molecular Weight | 128.21 g/mol [3][5] |

| Canonical SMILES | CCC(C)C(=O)C(C)C[][3] |

| InChI Key | PZAPVPGZDHJUTO-UHFFFAOYSA-N[][3][4] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Density | 0.809 g/cm³[4][6] |

| Boiling Point | 149.6 °C at 760 mmHg[4][6] |

| Flash Point | 34.2 °C[4][6] |

| Vapor Pressure | 3.99 mmHg at 25°C[4][6] |

| Refractive Index | 1.407[4] |

| LogP | 2.25760[4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available for this compound, which is essential for determining the carbon framework of the molecule.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its functional groups.[7][8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available and provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in its identification.[3][7]

Synthesis Protocols

Several synthetic routes have been established for the preparation of this compound. Two common methods are detailed below.

4.1. Grignard Reaction followed by Oxidation

This method involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.[5]

Experimental Protocol:

-

Grignard Reagent Formation: Prepare sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: Cool the Grignard reagent in an ice bath and add isobutyraldehyde (B47883) dropwise with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dimethyl-3-hexanol (B75874).

-

Oxidation: Dissolve the crude 2,4-dimethyl-3-hexanol in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C. Monitor the reaction by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, quench with isopropanol, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude this compound by fractional distillation.

4.2. Oxidation of 2,4-Dimethyl-3-hexanol

A direct oxidation of the corresponding secondary alcohol provides a straightforward route to this compound.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethyl-3-hexanol in an aqueous acidic medium, such as a solution of sulfuric acid.

-

Oxidation: While stirring, add an oxidizing agent like potassium permanganate (B83412) or chromic acid portion-wise to the solution.[5] The reaction mixture will typically change color, indicating the progress of the oxidation.

-

Monitoring: Monitor the reaction progress using TLC or gas chromatography (GC).

-

Work-up and Purification: After the starting material is consumed, neutralize the excess oxidizing agent (e.g., with sodium bisulfite for permanganate). Extract the product with an organic solvent such as diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications in Research and Drug Development

This compound serves as a valuable compound in several areas of chemical research:

-

Enzyme Substrate: It is utilized as a substrate in enzyme-catalyzed reactions to investigate the activity of various oxidoreductases.[5]

-

Pharmaceutical Intermediate: The reactivity of its carbonyl group makes it a potential intermediate in the synthesis of more complex pharmaceutical compounds.[5]

-

Derivatization: The carbonyl group can undergo nucleophilic substitution reactions to form a variety of ketone adducts, which can be tailored for applications in catalysis, materials science, and medicinal chemistry.[5]

-

Stereochemical Studies: The reduction of the carbonyl group to its corresponding alcohol, 2,4-Dimethyl-3-hexanol, creates a new stereocenter. Controlling the stereochemistry of this reduction is important for the synthesis of specific stereoisomers of biologically active molecules.[5]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound via the Grignard reaction and subsequent oxidation.

Caption: Synthesis of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 3. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:18641-70-8 | Chemsrc [chemsrc.com]

- 5. This compound | 18641-70-8 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

- 8. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,4-Dimethyl-3-hexanone. Detailed experimental protocols for its synthesis via the Grignard reaction and subsequent oxidation are presented, along with methodologies for its characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). All quantitative data are summarized in structured tables for ease of reference. Additionally, a visual representation of the synthetic and analytical workflow is provided using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Properties

This compound, a branched aliphatic ketone, possesses the chemical formula C8H16O.[1][2] Its structure features a hexan-3-one backbone with methyl groups at positions 2 and 4. The IUPAC name for this compound is 2,4-dimethylhexan-3-one.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 18641-70-8 | [1][4] |

| Boiling Point | 149.6 °C at 760 mmHg | [1] |

| Density | 0.809 g/cm³ | [1] |

| Flash Point | 34.2 °C | [1] |

| Vapor Pressure | 3.99 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.25760 | [2] |

| Refractive Index | 1.407 | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by the oxidation of this alcohol to the desired ketone.[5]

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with isobutyraldehyde (B47883) in an anhydrous ether solvent.[6][7] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[6] Subsequent acidic workup yields the secondary alcohol.[6]

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a slight warming and the formation of a cloudy solution. The mixture is refluxed until the magnesium is consumed.

-

-

Reaction with Isobutyraldehyde:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

-

Work-up:

-

The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol.

-

Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

The secondary alcohol obtained from the Grignard reaction is oxidized to the corresponding ketone. Various oxidizing agents can be used, with chromic acid or potassium permanganate (B83412) being effective choices.[5] A solvent-free method using potassium permanganate and copper(II) sulfate is also a greener alternative.[5]

Experimental Protocol (using Chromic Acid):

-

A solution of 2,4-dimethyl-3-hexanol in a suitable solvent such as acetone (B3395972) is prepared in a round-bottom flask and cooled in an ice bath.

-

Jones reagent (a solution of chromium trioxide in dilute sulfuric acid) is added dropwise with stirring. The reaction is monitored by the color change from orange-red to green.

-

After the addition is complete, the mixture is stirred for several hours at room temperature.

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude product can be purified by distillation to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for a ketone is the strong C=O stretching vibration.

Experimental Protocol:

-

A thin film of the purified liquid sample is placed between two sodium chloride plates.

-

The IR spectrum is recorded using an FTIR spectrometer.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C=O (Ketone) | ~1715 | Strong | [8][9] |

| C-H (Alkyl) | ~2870-2960 | Strong | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (at C2 & C4) | ~1.0-1.2 | Doublet | 6H |

| CH (at C2 & C4) | ~2.5-2.8 | Multiplet | 2H |

| CH₂ (at C5) | ~1.4-1.6 | Multiplet | 2H |

| CH₃ (at C6) | ~0.8-1.0 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (C3) | ~210-215 | ||

| CH (C2, C4) | ~40-50 | ||

| CH₂ (C5) | ~25-35 | ||

| CH₃ (C1, C2-Me, C4-Me) | ~15-25 | ||

| CH₃ (C6) | ~10-15 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

-

The compound is separated on a capillary column and then introduced into the mass spectrometer.

-

The mass spectrum is recorded.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 128 | [M]⁺ (Molecular ion) |

| 85 | [M - C₃H₇]⁺ |

| 71 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the synthesis and characterization workflow for this compound.

Caption: Synthesis and characterization workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor.[10] It is harmful if inhaled. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[10]

Conclusion

This technical guide has detailed the structure, properties, synthesis, and characterization of this compound. The provided experimental protocols and tabulated data offer a practical resource for chemists in research and development. The outlined synthetic route via a Grignard reaction followed by oxidation is a reliable method for obtaining this compound, and the spectroscopic techniques described are essential for its structural confirmation and purity assessment.

References

- 1. This compound | CAS#:18641-70-8 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. This compound | 18641-70-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 2,4-Dimethyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethyl-3-hexanone (CAS No. 18641-70-8), a ketone with applications in various research and development sectors. This document presents available mass spectrometry and infrared spectroscopy data, supplemented with predicted Nuclear Magnetic Resonance (NMR) data, to facilitate compound identification, characterization, and quality control. Detailed experimental protocols and logical diagrams are included to support practical application and interpretation.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several major fragment ions resulting from alpha-cleavage and other fragmentation pathways typical for ketones.

Data Presentation: Electron Ionization Mass Spectrometry

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 57 | 100% (Base Peak) | [C4H9]+ or [CH3CH2CH(CH3)]+ |

| 43 | High | [C3H7]+ or [CH(CH3)2]+ |

| 41 | High | [C3H5]+ |

| 128 | Low | [C8H16O]+• (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarities.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Data Presentation: Gas-Phase FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2970 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1715 | C=O stretch | Ketone |

| ~1465 | C-H bend | Alkyl (CH₂) |

| ~1380 | C-H bend | Alkyl (CH₃) |

Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4][5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The gas-phase FTIR spectrum can be obtained as follows:

-

Sample Preparation: A small amount of the liquid sample is placed in a sealed container and gently heated to produce vapor.

-

Background Spectrum: A background spectrum of the empty gas cell and the ambient atmosphere (primarily N₂, O₂, and CO₂) is collected. This is necessary to subtract environmental absorbances from the sample spectrum.

-

Sample Introduction: The vaporized sample is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Data Acquisition: An interferometer modulates the infrared beam, which then passes through the gas cell. The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.

-

Detection and Transformation: A detector measures the transmitted IR radiation as an interferogram. A Fourier transform is then applied to this signal to convert it into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Position(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| 1 (CH₃) | ~0.90 | Triplet (t) | 3H |

| 2 (CH(CH₃)) | ~2.65 | Multiplet (m) | 1H |

| 2-CH₃ | ~1.08 | Doublet (d) | 3H |

| 4 (CH(CH₃)) | ~2.85 | Multiplet (m) | 1H |

| 4-CH₃ | ~1.12 | Doublet (d) | 3H |

| 5 (CH₂) | ~1.50, ~1.70 | Multiplet (m) | 2H |

| 6 (CH₃) | ~0.88 | Triplet (t) | 3H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Position | Predicted Chemical Shift (ppm) |

| C=O (C3) | ~217 |

| CH (C2) | ~45 |

| CH (C4) | ~52 |

| CH₂ (C5) | ~25 |

| CH₃ (C1) | ~11 |

| CH₃ (C6) | ~14 |

| CH₃ (on C2) | ~16 |

| CH₃ (on C4) | ~15 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to "lock" the magnetic field.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking and Shimming: The spectrometer "locks" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity, which ensures sharp spectral lines.

-

Data Acquisition: A series of radiofrequency (RF) pulses are applied to the sample to excite the nuclei. The resulting free induction decay (FID) signal is detected. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Experimental Workflow: NMR Spectroscopy

Caption: General workflow for NMR sample analysis.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected spectral features.

Logical Relationship: Structure to Spectral Data

References

Synonyms for 2,4-Dimethyl-3-hexanone

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of its primary synthetic pathway.

Synonyms

This compound is known by several alternative names in chemical literature and databases. These include:

-

2,4-dimethylhexan-3-one[1]

-

3-Hexanone, 2,4-dimethyl-[1]

-

2,4-DIMETHYL HEXANONE-3[1]

-

Isopropyl-sek.-butyl-keton

-

s-butyl isopropyl ketone

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 18641-70-8 | [1][2][3][4] |

| IUPAC Name | 2,4-dimethylhexan-3-one | [1] |

| InChIKey | PZAPVPGZDHJUTO-UHFFFAOYSA-N | [1][3] |

| Molecular Properties | ||

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Physical Properties | ||

| Density | 0.809 g/cm³ | [2] |

| Boiling Point | 149.6 °C at 760 mmHg | [2] |

| Flash Point | 34.2 °C | [2] |

| Vapor Pressure | 3.99 mmHg at 25 °C | [2] |

| Spectroscopic Data | ||

| GC-MS m/z Top Peak | 57 | [1] |

| GC-MS m/z 2nd Highest | 43 | [1] |

| GC-MS m/z 3rd Highest | 41 | [1] |

| Kovats Retention Index | 1178 (Standard polar column) | [1][5] |

| Calculated Properties | ||

| LogP | 2.25760 | [2] |

| Polar Surface Area (PSA) | 17.07 Ų | [2] |

Experimental Protocols

The primary synthetic route to this compound involves a Grignard reaction to form an intermediate alcohol, which is subsequently oxidized.[6]

Synthesis of 2,4-Dimethyl-3-hexanol (B75874) via Grignard Reaction

This procedure outlines the synthesis of the precursor alcohol, 2,4-dimethyl-3-hexanol, from isobutyraldehyde (B47883) and sec-butylmagnesium bromide.[6][7]

Materials:

-

Magnesium turnings

-

sec-Butyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently until most of the magnesium has reacted, forming a cloudy grey solution of sec-butylmagnesium bromide.

-

Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dimethyl-3-hexanol. This intermediate can be purified by distillation or used directly in the next step.

Oxidation of 2,4-Dimethyl-3-hexanol to this compound

This protocol describes a solvent-free oxidation method using potassium permanganate (B83412) and copper(II) sulfate.[6]

Materials:

-

Crude 2,4-dimethyl-3-hexanol

-

Potassium permanganate (KMnO₄)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

A catalytic amount of aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Grind a solid mixture of potassium permanganate and copper(II) sulfate pentahydrate to a fine powder.

-

In a round-bottom flask, add the crude 2,4-dimethyl-3-hexanol to the solid oxidant mixture.

-

Add a few drops of aqueous sulfuric acid to initiate the reaction.

-

Heat the reaction mixture gently. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Once the reaction is complete, cool the flask to room temperature.

-

Purification: The product, this compound, is extracted from the solid reaction mixture using diethyl ether.

-

Combine the ether extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The final product can be further purified by fractional distillation.

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | C8H16O | CID 86770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Hexanone, 2,4-dimethyl- [webbook.nist.gov]

- 6. This compound | 18641-70-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling 2,4-Dimethyl-3-hexanone: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanone is a branched-chain aliphatic ketone that has been identified as a component of the chemical communication system in certain insect species. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its role as a semiochemical. The guide further outlines the experimental protocols for its identification and analysis and proposes a potential biosynthetic pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Natural Occurrence of this compound

The primary documented natural source of this compound is within the mandibular gland secretions of the Texas leaf-cutting ant, Atta texana. In this species, it functions as a component of their complex alarm pheromone blend. While it is not the most abundant compound in the secretion, it likely plays a role in the intricate signaling that orchestrates the colony's defense mechanisms.

Another closely related species, Atta laevigata, has been shown to produce the similar compound 4-methyl-3-hexanone in the mandibular glands of mated males, suggesting a potential role for such branched-chain ketones in the chemical ecology of this ant genus.

Quantitative Data

| Caste of Atta laevigata | Mean Relative Abundance of 4-methyl-3-hexanone (ng/head ± SD) |

| Mated Males | Present (exact quantity not specified) |

Note: This data is for the related compound 4-methyl-3-hexanone in a different Atta species and serves as an illustrative example.

The main volatile components identified in the mandibular glands of Atta texana major workers are 4-methyl-3-heptanone (B36217) and 2-heptanone.

| Compound | Quantity per Head in Atta texana (major worker) |

| 4-methyl-3-heptanone | 0.59 µg |

| 2-heptanone | 0.14 µg |

Experimental Protocols

The identification and quantification of this compound from natural sources, such as insect mandibular glands, typically involve the following experimental procedures.

Sample Collection and Extraction

-

Gland Dissection: Mandibular glands are carefully dissected from the heads of the insects under a stereomicroscope.

-

Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, such as pentane (B18724) or hexane, to extract the volatile and semi-volatile compounds. The extraction is typically carried out for a set period, for instance, by covering the heads with the solvent and storing them at a low temperature (-40°C) for several months, followed by homogenization and further extraction.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for separating, identifying, and quantifying volatile compounds like this compound.

-

Gas Chromatography (GC): The solvent extract is injected into a gas chromatograph. The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to a spectral library.

Bioassays: Gas Chromatography-Electroantennographic Detection (GC-EAD)

To determine the biological activity of the identified compounds, GC-EAD is employed. This technique uses an insect's antenna as a biological detector.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector - FID), while the other is directed over an isolated insect antenna.

-

Antennal Response: When a compound that the antenna's olfactory receptors can detect passes over it, a change in the electrical potential is generated. This response is recorded as an electroantennogram (EAG).

-

Identification of Active Compounds: By comparing the timing of the EAG signals with the peaks on the FID chromatogram, researchers can pinpoint which compounds in the mixture are biologically active.

Signaling and Biosynthesis

Alarm Pheromone Signaling in Atta texana

The alarm pheromone blend of Atta texana, containing this compound, elicits a cascade of defensive behaviors in worker ants. The release of these volatile compounds from the mandibular glands of alarmed individuals rapidly alerts nearby nestmates to a potential threat, leading to increased aggression, recruitment to the source of the disturbance, and preparation for colony defense.

The Unseen Backbone: A Technical Guide to the Chemical Characteristics of Branched Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched ketones, a pivotal class of organic compounds, are integral to numerous applications, from the synthesis of complex pharmaceuticals to the development of novel materials. Their unique structural features, characterized by a carbonyl group flanked by non-linear alkyl or aryl substituents, impart distinct physical and chemical properties that differentiate them from their linear counterparts. This technical guide provides an in-depth exploration of the core chemical characteristics of branched ketones, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into their synthesis, reactivity, and spectroscopic signatures, presenting quantitative data in clearly structured tables, detailing experimental protocols for key transformations, and visualizing complex pathways and workflows to facilitate a deeper understanding of these versatile molecules.

Physical Properties of Branched Ketones

The introduction of branching in the carbon skeleton of a ketone has a pronounced effect on its physical properties. Generally, branching leads to a more compact molecular structure, which in turn affects the strength of intermolecular van der Waals forces.

Boiling Points

Branching typically lowers the boiling point of a ketone compared to its linear isomer of the same molecular weight.[1][2] This is because the more spherical shape of branched molecules reduces the surface area available for intermolecular contact, leading to weaker van der Waals interactions that require less energy to overcome.[2]

| Compound Name | Structure | Boiling Point (°C) |

| Pentan-2-one | CH₃COCH₂CH₂CH₃ | 102 |

| 3-Methylbutan-2-one | CH₃COCH(CH₃)₂ | 94 |

| Hexan-2-one | CH₃COCH₂CH₂CH₂CH₃ | 128 |

| 4-Methylpentan-2-one | CH₃COCH₂CH(CH₃)₂ | 117 |

| 3-Methylpentan-2-one | CH₃COCH(CH₃)CH₂CH₃ | 118 |

| Heptan-4-one | CH₃CH₂CH₂COCH₂CH₂CH₃ | 144 |

| 2,4-Dimethylpentan-3-one | (CH₃)₂CHCOCH(CH₃)₂ | 124 |

Table 1: Comparison of boiling points of selected linear and branched ketones.[3][4]

Spectroscopic Characteristics of Branched Ketones

Spectroscopic techniques are indispensable for the structural elucidation of branched ketones. Each method provides unique insights into the molecular framework.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the region of 1715-1705 cm⁻¹ for saturated aliphatic ketones.[5][6][7] Branching in the alkyl chain generally has a minor effect on the position of this band.[8]

| Compound | C=O Stretch (cm⁻¹) |

| 3-Methylbutan-2-one | ~1715 |

| 3,3-Dimethylbutan-2-one | ~1709 |

| Cyclopentanone | ~1750 |

| Cyclohexanone | ~1715 |

Table 2: Characteristic IR absorption frequencies for the carbonyl group in selected branched and cyclic ketones.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the α-carbon (the carbon adjacent to the carbonyl group) are deshielded and typically resonate in the range of δ 2.1-2.5 ppm.[10] The chemical shift and splitting pattern of these protons provide valuable information about the degree and position of branching.

¹³C NMR: The carbonyl carbon of a ketone is highly deshielded and appears in the downfield region of the spectrum, typically between δ 205-220 ppm.[11][12][13][14][15] The chemical shifts of the alkyl carbons are also influenced by their proximity to the carbonyl group and the degree of substitution.

| Compound | α-Proton (¹H, δ ppm) | Carbonyl Carbon (¹³C, δ ppm) | α-Carbon (¹³C, δ ppm) |

| 3-Methylbutan-2-one | 2.5 (septet) | ~212 | ~41 |

| 3,3-Dimethylbutan-2-one | 2.2 (singlet) | ~215 | ~45 |

Table 3: Typical ¹H and ¹³C NMR chemical shifts for selected branched ketones.[16][17]

Mass Spectrometry

The fragmentation patterns of branched ketones in mass spectrometry are often predictable and provide significant structural information. Two common fragmentation pathways are α-cleavage and the McLafferty rearrangement.[18][19][20][21]

-

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion. The most stable acylium ion (and thus the most abundant peak) is often formed by the loss of the larger alkyl radical.[19][20]

-

McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group). It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene molecule.[19][20][21]

Synthesis of Branched Ketones: Experimental Protocols

Several synthetic methods are available for the preparation of branched ketones. The choice of method often depends on the desired structure and the availability of starting materials.

Friedel-Crafts Acylation of Arenes

This method is used to synthesize aromatic ketones, including those with branched alkyl chains on the aromatic ring or on the acyl group.[22][23]

Protocol: Synthesis of p-Isobutylacetophenone [24]

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is cooled to -10 °C in an ice-salt bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Isobutylbenzene (1.2 equivalents) is added to the flask. Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise with stirring.

-

Acylation: Acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below -5 °C.

-

Reaction: The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction mixture is poured cautiously onto crushed ice with stirring. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired p-isobutylacetophenone.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols is a common and efficient method for the synthesis of ketones, including branched ketones.[25][26][27]

Protocol: Synthesis of 3-Methylbutan-2-one from 3-Methylbutan-2-ol [28]

-

Reaction Setup: A solution of 3-methylbutan-2-ol (1.0 equivalent) in acetone (B3395972) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidizing Agent Preparation (Jones Reagent): A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is prepared separately.

-

Oxidation: The Jones reagent is added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

Work-up: Isopropanol is added to quench any excess oxidizing agent. The mixture is then diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is carefully removed by distillation, and the resulting ketone is purified by fractional distillation.

Grignard Reaction with Nitriles

The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, provides a versatile route to ketones, including those with significant branching.[29][30][31][32][33]

Protocol: Synthesis of 4-Methylpentan-2-one [31]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is complete when most of the magnesium has been consumed.

-

Reaction with Nitrile: A solution of acetonitrile (B52724) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 3 hours.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 1 M aqueous HCl with vigorous stirring.

-

Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed by distillation, and the crude ketone is purified by fractional distillation.

Signaling Pathways Involving Branched Ketones

While simple branched ketones are not typically direct signaling molecules, a closely related class of compounds, branched-chain α-keto acids (BCKAs), play a crucial role in cellular metabolism and signaling.[34][35][36][37][38] These BCKAs are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[35][36]

The metabolism of BCAAs is a key signaling pathway that is dysregulated in several metabolic diseases, including maple syrup urine disease (MSUD) and insulin (B600854) resistance.[34][35]

Ketone bodies themselves, such as β-hydroxybutyrate, can also act as signaling molecules, for instance, by inhibiting histone deacetylases (HDACs) and modulating gene expression.[39][40][41][42]

Experimental and Logical Workflows

The synthesis and characterization of a novel branched ketone typically follow a structured workflow.

Conclusion

Branched ketones represent a class of molecules with rich and diverse chemical characteristics. Their synthesis, reactivity, and spectroscopic properties are of fundamental importance to organic chemists and drug development professionals. A thorough understanding of these features, supported by robust experimental data and protocols, is essential for the rational design and synthesis of new chemical entities. The information presented in this guide serves as a foundational resource to aid in the exploration and application of branched ketones in various scientific endeavors.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. scribd.com [scribd.com]

- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scribd.com [scribd.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistryconnected.com [chemistryconnected.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 25. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 28. download.e-bookshelf.de [download.e-bookshelf.de]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 31. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 32. youtube.com [youtube.com]

- 33. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 34. benchchem.com [benchchem.com]

- 35. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 37. journals.physiology.org [journals.physiology.org]

- 38. gosset.ai [gosset.ai]

- 39. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

An In-depth Technical Guide to the Basic Research Applications of 2,4-Dimethyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-hexanone, a branched aliphatic ketone, serves as a valuable building block and versatile substrate in fundamental chemical research. Its prochiral nature and the steric hindrance around the carbonyl group make it an interesting candidate for studies in stereoselective synthesis and biocatalysis. This technical guide provides a comprehensive overview of the core basic research applications of this compound, with a focus on its chemical properties, synthesis, and, most importantly, its utility in stereoselective reduction reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound, with the molecular formula C8H16O, is a colorless liquid.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 128.21 g/mol | [2][3] |

| CAS Number | 18641-70-8 | [1][4] |

| Boiling Point | 149.6 °C at 760 mmHg | [4] |

| Density | 0.809 g/cm³ | [4] |

| Flash Point | 34.2 °C | [4] |

| Vapor Pressure | 3.99 mmHg at 25°C | [4] |

| LogP | 2.25760 | [4] |

| Molecular Formula | C8H16O | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by oxidation of the resulting alcohol. A greener, solvent-free oxidation method has also been reported.

Grignard Reaction and Subsequent Oxidation

This common strategy involves the reaction of isobutyraldehyde (B47883) with a sec-butylmagnesium halide Grignard reagent to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874).[3] Subsequent oxidation of this secondary alcohol yields the target ketone.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Grignard Reaction: The flask is cooled to 0 °C, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 2,4-dimethyl-3-hexanol.

-

Oxidation: The crude 2,4-dimethyl-3-hexanol is dissolved in a suitable solvent, such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C until the orange color persists.

-

Work-up: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude this compound is purified by distillation.

Solvent-Free Oxidation

An environmentally benign synthesis involves the solvent-free oxidation of 2,4-dimethyl-3-hexanol.[2]

-

Reaction Setup: A solid mixture of potassium permanganate (B83412) and copper(II) sulfate pentahydrate is prepared. 2,4-dimethyl-3-hexanol is added to this mixture.

-

Reaction Initiation: A catalytic amount of aqueous sulfuric acid is added to initiate the reaction, which is then heated to completion.

-

Product Extraction: The product, this compound, is extracted from the solid reaction mixture using an appropriate organic solvent.

Caption: Synthesis of this compound via Grignard reaction and oxidation.

Basic Research Applications: Stereoselective Reduction

A primary application of this compound in basic research is its use as a prochiral substrate for studying stereoselective reduction reactions. The reduction of its carbonyl group to a hydroxyl group creates a new stereocenter, leading to the formation of 2,4-dimethyl-3-hexanol.[2][3] Controlling the stereochemistry of this transformation is crucial for accessing specific stereoisomers, which is often a requirement in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Enantioselective and Diastereoselective Reduction

The stereochemical outcome of the reduction can be controlled by employing chiral reducing agents or catalysts.[3] This allows for the synthesis of specific enantiomers or diastereomers of 2,4-dimethyl-3-hexanol.

-

Catalyst Preparation: A solution of the Corey-Bakshi-Shibata (CBS) catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere.

-

Borane Complexation: Borane-dimethyl sulfide (B99878) complex (BMS) is added dropwise to the catalyst solution at room temperature, followed by stirring to allow for the formation of the active chiral reducing agent.

-

Reduction: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A solution of this compound in anhydrous THF is then added slowly. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting 2,4-dimethyl-3-hexanol is purified by column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase.

Caption: Workflow for the stereoselective reduction of this compound.

Biocatalytic Reduction